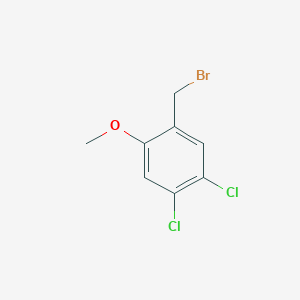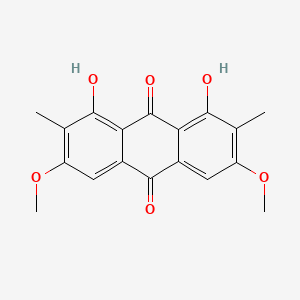
1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione is an organic compound with the molecular formula C18H16O6. It is a derivative of anthraquinone, characterized by the presence of hydroxyl and methoxy groups at specific positions on the anthracene ring. This compound is known for its vibrant color and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone derivatives.
Hydroxylation: Introduction of hydroxyl groups at the 1 and 8 positions.
Methoxylation: Introduction of methoxy groups at the 3 and 6 positions.
Methylation: Introduction of methyl groups at the 2 and 7 positions.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the above-mentioned reactions are carried out in a sequential manner. The process is optimized for cost-effectiveness and efficiency, ensuring that the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Wissenschaftliche Forschungsanwendungen
1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione is used in several scientific research fields:
Chemistry: As a precursor for the synthesis of other complex organic molecules.
Biology: In studies involving cellular processes and enzyme interactions.
Industry: Used in the production of dyes, pigments, and other colorants.
Wirkmechanismus
The mechanism of action of 1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Dihydroxy-9,10-anthraquinone: Known for its use in antipsoriatic drugs.
1,4-Dihydroxy-9,10-anthraquinone: Used in the production of dyes.
2,7-Dihydroxy-9,10-anthraquinone: Known for its antioxidant properties.
Uniqueness
1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
502497-28-1 |
|---|---|
Molekularformel |
C18H16O6 |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
1,8-dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O6/c1-7-11(23-3)5-9-13(15(7)19)18(22)14-10(17(9)21)6-12(24-4)8(2)16(14)20/h5-6,19-20H,1-4H3 |
InChI-Schlüssel |
IFUCQHKCOJOFLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)

![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)
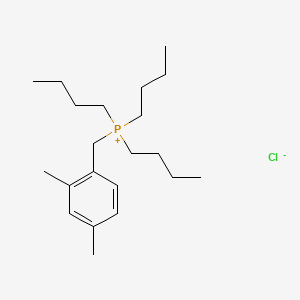

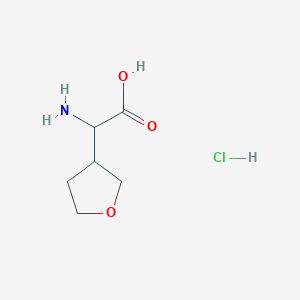
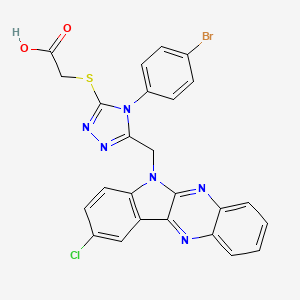
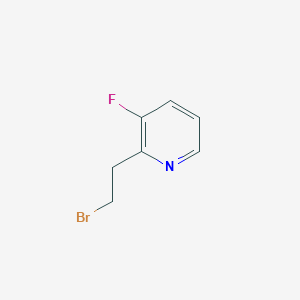
![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)
![2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)
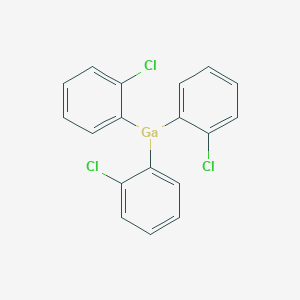

![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)
